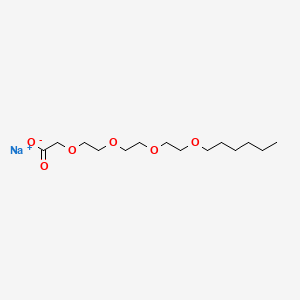
2,4-D胆碱盐
描述
2,4-D choline is a quaternary ammonium salt . It is widely used as a herbicide for controlling broadleaf weeds and has been in use since the 1940s . It is different from 2,4-D amine or ester formulations .
Synthesis Analysis
The synthesis of 2,4-D choline involves reacting choline aqueous solution with a 2,4-D technical in an alkaline environment using water as a medium . The reaction temperature is between 50 and 60 degrees Celsius . The obtained 2,4-D choline is environment-friendly, has high stability, low volatility, light peculiar smell, and a wider application range .
Molecular Structure Analysis
The molecular formula of 2,4-D choline is C13H19Cl2NO4 . The average mass is 324.200 Da and the monoisotopic mass is 323.069122 Da .
Chemical Reactions Analysis
When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed . The salt-based formulation renders the 2,4-D acid active ingredient water soluble .
Physical And Chemical Properties Analysis
2,4-D choline has high stability, low volatility, and a light peculiar smell . It is difficult to crystallize and easy to operate . One benefit of 2,4-D choline salt is its reduced potential for drift compared to other formulations of 2,4-D.
科学研究应用
对作物产量和营养生长的影响
研究表明,2,4-D胆碱盐的亚剂量不会对大豆的产量或营养生长阶段产生不利影响。在一项研究中,研究了其对大豆的影响,发现2,4-D胆碱盐并未显着影响该作物的产量或营养和生殖阶段 (Rizzardi 等,2019)。
对喷雾沉积和杂草控制的影响
2,4-D胆碱盐在杂草控制中的有效性受一天中的时间和相关的气候条件的影响。当在有利的温度和湿度条件下施用时,喷雾沉积更高,杂草控制效果更好 (Contiero 等,2019)。
对棉花纤维质量的影响
研究表明,2,4-D胆碱盐的亚剂量不会影响棉花纤维的质量特性。即使在不同的物候阶段施用,棉绒质量也不会受到影响 (Lima 等,2021)。
除草剂离子液体和胆碱盐的功效
研究探索了基于2,4-D的除草剂离子液体的功效,包括胆碱盐配方。这些研究表明,选择合适的阳离子可以控制理化性质,从而显着影响这些除草剂的生物活性 (Marcinkowska 等,2017)。
挥发性和除草剂漂移
比较不同配方的2,4-D的研究表明,在田间条件下,2,4-D的胺盐和胆碱盐之间的蒸汽排放没有显着差异 (Mueller 等,2022)。
对植物生长的促生效应
研究表明,2,4-D胆碱盐的低剂量可以刺激大豆植物的生长,这是一种促生效应。这种效应因大豆的物候阶段和生长习性而异 (Pinheiro 等,2021)。
胆碱诱导的耐盐性
胆碱,包括其配方(如氯化胆碱),可以通过调节脂质和甘氨酸甜菜碱代谢来增强植物的耐盐性。这在涉及盐生草种的研究中尤为明显 (Gao 等,2019)。
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJISOJFVQITNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872813 | |
| Record name | 2,4-D choline salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-D choline salt | |
CAS RN |
1048373-72-3 | |
| Record name | 2,4-D choline salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048373723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D choline salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WM4YOJ7U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 2,4-D choline exert its herbicidal effect?
A1: 2,4-D choline, like other 2,4-dichlorophenoxyacetic acid (2,4-D) formulations, acts as a synthetic auxin, disrupting plant growth. It mimics the natural plant hormone auxin, causing uncontrolled growth that ultimately leads to plant death [].
Q2: Are there differences in efficacy based on weed species or size?
A2: Yes, research indicates weed species and size can influence 2,4-D choline efficacy. For instance, Palmer amaranth and Russian thistle control was significantly affected by plant size at the time of application, while kochia showed less sensitivity [].
Q3: Does 2,4-D choline impact crop species?
A3: While 2,4-D choline is generally considered safe for use on tolerant crops like Enlist™ cotton and soybean, off-target movement can injure sensitive crops. Studies show yield losses in non-resistant cotton exposed to even low rates of 2,4-D choline, especially at early growth stages [].
Q4: How does the choline salt formulation impact 2,4-D properties?
A4: The choline salt formulation of 2,4-D offers advantages in terms of reduced volatility and drift compared to amine or ester formulations [, ]. This is particularly important for minimizing off-target movement and potential damage to sensitive crops.
Q5: Does the addition of adjuvants affect 2,4-D choline efficacy?
A5: Yes, research shows that the addition of ammonium sulfate (AMS) can significantly improve the efficacy of 2,4-D choline in hard water conditions. This improvement is attributed to the ability of AMS to counteract the negative effects of hard water cations on herbicide performance [].
Q6: Are there documented cases of weed resistance to 2,4-D choline?
A6: While 2,4-D choline is a valuable tool for managing glyphosate-resistant weeds, the development of 2,4-D tolerance in some weed populations has been reported. For example, research has identified Palmer amaranth biotypes in Indiana with increased tolerance to 2,4-D amine [].
Q7: How does resistance to 2,4-D choline affect weed management strategies?
A7: The emergence of 2,4-D choline tolerance necessitates integrated weed management approaches. This includes utilizing multiple herbicide modes of action, crop rotation, and cultural practices to delay or prevent the evolution and spread of resistant weed populations [].
Q8: What are the environmental concerns associated with 2,4-D choline?
A8: Like many pesticides, 2,4-D choline raises concerns regarding its environmental fate and potential impact on non-target organisms. While the choline salt formulation exhibits reduced volatility compared to other 2,4-D formulations, research is ongoing to fully understand its long-term environmental effects [].
Q9: What measures can mitigate the environmental risks of 2,4-D choline?
A9: Responsible application practices are crucial for minimizing the environmental risks associated with 2,4-D choline. These include following label instructions, employing drift-reducing nozzles, maintaining buffer zones near sensitive areas, and implementing integrated pest management strategies [].
Q10: What are the current research focuses regarding 2,4-D choline?
A10: Current research on 2,4-D choline focuses on understanding its long-term environmental fate, evaluating its efficacy against emerging weed species and biotypes, and exploring strategies for mitigating the evolution and spread of 2,4-D resistance [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)






![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)




